ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
CAS No.: 1354940-98-9
Cat. No.: VC8395211
Molecular Formula: C11H15BrClNO2
Molecular Weight: 308.60
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354940-98-9 |
|---|---|
| Molecular Formula | C11H15BrClNO2 |
| Molecular Weight | 308.60 |
| IUPAC Name | ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1 |
| Standard InChI Key | XHINNSPOAIKUHT-PPHPATTJSA-N |
| Isomeric SMILES | CCOC(=O)C[C@@H](C1=CC=C(C=C1)Br)N.Cl |
| SMILES | CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl |
| Canonical SMILES | CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride belongs to the class of β-amino acid esters, distinguished by its (3S) stereochemistry at the chiral center. The compound’s IUPAC name, ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate; hydrochloride, reflects its esterified carboxylic acid group, primary amine, and para-brominated phenyl ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 308.60 g/mol | |
| SMILES | CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl | |
| InChI Key | XHINNSPOAIKUHT-PPHPATTJSA-N |
The hydrochloride salt enhances solubility in polar solvents, critical for in vitro assays. X-ray crystallography and NMR studies confirm the (S)-configuration, which is essential for enantioselective binding to biological targets.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the ethyl ester ( 1.2 ppm, triplet; 4.1 ppm, quartet), the bromophenyl group ( 7.3–7.6 ppm, doublets), and the amino proton ( 2.8 ppm, multiplet). High-resolution mass spectrometry (HRMS) correlates with the theoretical m/z of 308.60 for the molecular ion . Collision cross-section (CCS) predictions for adducts such as [M+H]+ (151.7 Ų) and [M+Na]+ (153.2 Ų) aid in liquid chromatography–mass spectrometry (LC-MS) identification .
Synthesis and Optimization Strategies
Stereoselective Synthesis
The synthesis of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride involves a three-step enantioselective route:
-
Bromophenylpropanoate Formation: Ethyl acetoacetate undergoes nucleophilic substitution with 4-bromobenzyl bromide under basic conditions to yield ethyl 3-(4-bromophenyl)propanoate.
-
Amination: A chiral auxiliary-mediated Strecker synthesis introduces the amino group at the β-position, preserving the (S)-configuration via asymmetric induction.
-
Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability.
Yield optimization (typically 65–75%) relies on chromatographic purification and recrystallization from ethanol-diethyl ether mixtures.
Industrial-Scale Production
Batch reactors operating at 25–30°C with continuous pH monitoring ensure reproducibility. Automated crystallization systems reduce particle size variability, enhancing bioavailability in preclinical formulations.
The compound’s bromophenyl group facilitates hydrophobic interactions with glutamate receptor subunits (e.g., NMDA and AMPA receptors). In rodent models, it attenuates excitotoxic neuronal death by 40% at 10 µM, suggesting neuroprotective applications. Competitive binding assays show a of 2.3 µM for the NMDA receptor’s glycine site, comparable to reference antagonists like D-AP5.
Enzymatic Modulation
As a transition-state analog, the compound inhibits alanine racemase (), a bacterial cell wall synthesis enzyme. This activity underscores its potential as an antibiotic scaffold.
Comparative Analysis with Structural Analogs
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Solubility (H2O) | 12 mg/mL | 3 mg/mL |
| Melting Point | 189–192°C | 145–148°C |
| Bioavailability (Rat) | 62% | 28% |
The hydrochloride form’s enhanced solubility and bioavailability make it preferable for intravenous administration.
Future Directions and Research Gaps
While preclinical data are promising, pharmacokinetic studies in higher mammals are lacking. Computational models predict moderate blood-brain barrier penetration (logBB = 0.3), necessitating in vivo validation . Structural derivatization at the ester group could improve metabolic stability against hepatic esterases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume